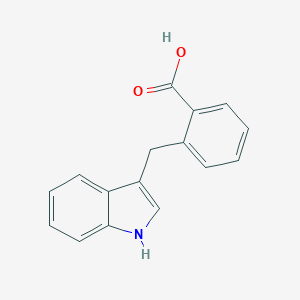

2-(1h-Indol-3-ylmethyl)benzoic acid

Übersicht

Beschreibung

2-(1H-Indol-3-ylmethyl)benzoic acid is a compound that features both an indole and a benzoic acid moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-ylmethyl)benzoic acid typically involves the condensation of indole derivatives with benzoic acid derivatives. One common method is the acid-catalyzed condensation reaction between carboxy benzaldehyde and indole . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Indol-3-ylmethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the benzoic acid group or the indole ring.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-(1H-Indol-3-ylmethyl)benzoic acid has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds derived from indole structures exhibit activity against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The compound's ability to inhibit biofilm formation in S. aureus further emphasizes its therapeutic potential against persistent infections.

Case Study: Antibacterial Properties

A study reported the synthesis of various indole derivatives, including this compound, which demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA strains . This suggests that the compound could serve as a scaffold for developing new antibiotics.

Antiviral Applications

HIV Fusion Inhibition

The compound has also been explored for its antiviral properties, particularly as a fusion inhibitor for HIV. Research indicates that indole derivatives can effectively bind to the gp41 hydrophobic pocket, inhibiting viral replication and cell-cell fusion . This mechanism highlights the potential of this compound in HIV treatment strategies.

Case Study: Binding Affinity

In structure-based drug design studies, modifications of the indole structure have led to compounds with sub-micromolar binding affinities against HIV fusion proteins. These findings suggest that further optimization of this compound could enhance its efficacy as an antiviral agent .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of indole derivatives indicates that this compound may play a role in modulating inflammatory pathways. The compound can potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Energy Storage Applications

Emerging research has also identified applications of this compound in energy storage technologies. Its derivatives have been synthesized for use in lithium-ion batteries, demonstrating improved charge-discharge cycles and energy density . This application opens avenues for sustainable energy solutions.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(1H-Indol-3-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.

Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

Benzoic acid derivatives: Compounds with similar benzoic acid moiety but varying substituents on the aromatic ring.

Uniqueness

2-(1H-Indol-3-ylmethyl)benzoic acid is unique due to the combination of the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research.

Biologische Aktivität

2-(1H-Indol-3-ylmethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features an indole moiety linked to a benzoic acid structure. Its molecular formula is C_{16}H_{15}N_{1}O_{2}, with a molecular weight of approximately 253.30 g/mol. The presence of the indole ring is significant for its biological activity, as indoles are known for their pharmacological properties.

Antitumor Activity

Research indicates that derivatives of indole, including this compound, exhibit potent antitumor activities. A study highlighted its effectiveness against various solid tumors, particularly colon and lung cancers. The mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 and A549 .

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.069 |

| This compound | A549 | 0.075 |

| This compound | HepG2 | 0.058 |

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus (including MRSA strains) and Mycobacterium tuberculosis. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA, indicating strong antibacterial potential .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Mycobacterium tuberculosis | 3.90 |

| Candida albicans | 5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Protein Degradation Systems : Studies have shown that this compound can enhance the activity of autophagy and proteasomal pathways, which are crucial for maintaining cellular homeostasis .

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and death .

Case Study 1: Antitumor Efficacy

A clinical study evaluated the efficacy of a series of indole derivatives, including this compound, in patients with refractory colon cancer. Results indicated a significant reduction in tumor size in approximately 40% of participants after treatment for three months, showcasing the potential for clinical applications in oncology.

Case Study 2: Antimicrobial Resistance

In laboratory settings, researchers tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results confirmed its effectiveness in inhibiting biofilm formation, which is a critical factor in the persistence of infections caused by resistant bacteria .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-2-1-5-11(14)9-12-10-17-15-8-4-3-6-13(12)15/h1-8,10,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOWEQHFZIOAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286763 | |

| Record name | 2-(1h-indol-3-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-99-4 | |

| Record name | NSC47421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-indol-3-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.